molecular formula C6H14ClNO B7881795 2-Methoxycyclopentan-1-amine hydrochloride

2-Methoxycyclopentan-1-amine hydrochloride

Cat. No.: B7881795
M. Wt: 151.63 g/mol
InChI Key: LNNGAOQNALZWJQ-UHFFFAOYSA-N
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Description

2-Methoxycyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is a derivative of cyclopentane, featuring a methoxy group and an amine group attached to the cyclopentane ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Methoxycyclopentan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the methoxy and amine groups.

    Methoxylation: Cyclopentanone is reacted with methanol in the presence of an acid catalyst to form 2-methoxycyclopentanone.

    Amination: The 2-methoxycyclopentanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt of 2-Methoxycyclopentan-1-amine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-Methoxycyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and strong bases.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the methoxy group and formation of cyclopentanone derivatives.

Scientific Research Applications

2-Methoxycyclopentan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a building block for complex chemical synthesis.

Mechanism of Action

The mechanism of action of 2-Methoxycyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

2-Methoxycyclopentan-1-amine hydrochloride can be compared with other similar compounds, such as:

    Cyclopentylamine: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.

    2-Methoxycyclohexan-1-amine: Contains a six-membered ring instead of a five-membered ring, leading to variations in steric and electronic properties.

    Methoxyamine Hydrochloride: Contains a methoxy group attached to an amine, but lacks the cyclopentane ring structure.

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methoxycyclopentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-8-6-4-2-3-5(6)7;/h5-6H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNGAOQNALZWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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